molecular formula C5H7Cl3N2S B2648786 2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride CAS No. 2580197-23-3

2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2648786
CAS No.: 2580197-23-3
M. Wt: 233.54
InChI Key: KZDGTUXCELVVFL-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and an ethanamine group attached to position 4. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate ethanamine derivative reacts with the chlorinated thiazole ring.

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under conditions such as reflux or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiazole: Similar structure but lacks the ethanamine group.

    2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanol: Similar structure with an ethanol group instead of ethanamine.

    2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: Similar structure with an acetic acid group.

Uniqueness

2-(2,5-Dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride is unique due to the presence of the ethanamine group, which can enhance its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.

Properties

IUPAC Name

2-(2,5-dichloro-1,3-thiazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2S.ClH/c6-4-3(1-2-8)9-5(7)10-4;/h1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGTUXCELVVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=C(SC(=N1)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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